Prostatic acid phosphatase (299-307)
Description
Properties
sequence |
ALDVYNGLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostatic acid phosphatase (299-307) |
Origin of Product |
United States |
Molecular Identification and Characterization of Prostatic Acid Phosphatase 299 307 As a T Cell Epitope
Peptide Sequence and Structural Attributes Relevant to Epitope Function
The specific amino acid sequence of the PAP(299-307) peptide is Alanine-Leucine-Aspartic Acid-Valine-Tyrosine-Asparagine-Glycine-Leucine-Leucine, commonly represented by the single-letter code ALDVYNGLL. jpt.comjpt.com This sequence is derived from the full-length human Prostatic Acid Phosphatase protein (UniProt ID: P15309). jpt.com
The ability of this peptide to function as a T-cell epitope is intrinsically linked to its structural characteristics, which allow it to bind effectively to Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells. The hydrophobic nature of several amino acids within the sequence, such as Alanine, Leucine (B10760876), and Valine, is crucial for anchoring the peptide into the binding groove of the MHC molecule. Specifically, the Leucine at position 2 and the final Leucine at position 9 often serve as primary anchor residues for binding to certain HLA alleles. The central amino acids, including Tyrosine, form the part of the epitope that is exposed and available for recognition by the T-cell receptor (TCR). The precise conformation of the peptide-MHC complex determines the specificity of the T-cell response.
Table 1: Peptide Sequence of Prostatic Acid Phosphatase (299-307)
| Property | Details |
|---|---|
| Peptide Name | Prostatic Acid Phosphatase (299-307) |
| Amino Acid Sequence | H-ALDVYNGLL-OH |
| Source Protein | Human Prostatic Acid Phosphatase (ACPP) |
| UniProt ID | P15309 |
| Amino Acid Positions | 299-307 |
Human Leukocyte Antigen (HLA) Allele Restriction of PAP(299-307) Recognition
The presentation of the PAP(299-307) epitope to cytotoxic T lymphocytes (CTLs) is dependent on specific Human Leukocyte Antigen (HLA) class I molecules. This phenomenon is known as HLA restriction, meaning that a particular peptide will only be recognized by T-cells when it is presented by a specific HLA allele.
Extensive research has firmly established that PAP(299-307) is an HLA-A2-restricted T-cell epitope. wikigenes.orgnih.govelsevierpure.com This means that individuals carrying the HLA-A*0201 allele, which is common in many populations, can mount a T-cell response against this peptide. Studies have demonstrated that CD8+ T-cell clones specific for PAP(299-307) can be isolated from both healthy donors and prostate cancer patients who are HLA-A2 positive. nih.govelsevierpure.com These T-cells are capable of recognizing and killing tumor cells that express PAP and present the (299-307) peptide via HLA-A2 molecules. manchester.ac.uk The identification of PAP(299-307) as an HLA-A2 epitope was a significant step, allowing it to be used in monitoring immune responses in clinical trials of PAP-based vaccines for HLA-A2+ patients. nih.govelsevierpure.com
While PAP(299-307) is a known HLA-A2 restricted epitope, research into other HLA alleles has sought to identify different PAP-derived peptides that could be used to treat a broader patient population. nih.govauajournals.org Studies investigating the HLA-A2402 allele, which is prevalent in Asian populations, did not identify PAP(299-307) as a primary binding peptide. nih.govauajournals.org Instead, these studies identified a different prostatic acid phosphatase peptide, PAP(213-221) with the sequence LYCESVHNF, as being capable of binding to HLA-A2402 and inducing tumor-specific cytotoxic T lymphocytes. nih.govauajournals.org Therefore, current research indicates that the recognition of the specific PAP(299-307) peptide is primarily restricted to HLA-A2, and not HLA-A2402.
Investigations into additional HLA restrictions for PAP epitopes are ongoing. Some research has explored longer peptides that encompass the PAP(299-307) sequence. For instance, a study identified a 15-amino acid peptide, PAP(299-313), as being naturally processed and presented in the context of HHDII/DR1, suggesting it could elicit both CD4+ and CD8+ T-cell responses. iedb.org However, for the specific nonamer peptide PAP(299-307), HLA-A2 remains the most well-documented and clinically relevant restriction.
Table 2: Summary of HLA Restriction for PAP Peptides
| Peptide | Sequence | HLA Restriction | Finding | Citation |
|---|---|---|---|---|
| PAP(299-307) | ALDVYNGLL | HLA-A2 | Confirmed as a restricted T-cell epitope. | wikigenes.orgnih.govelsevierpure.com |
| PAP(213-221) | LYCESVHNF | HLA-A2402 | Identified as a peptide capable of binding HLA-A2402 and inducing CTLs. | nih.govauajournals.org |
| PAP(299-313) | ALDVYNGLLQETQ | HHDII/DR1 | Shown to be naturally processed and presented, capable of eliciting CD4+ and CD8+ responses. | iedb.org |
In Silico Prediction Models for PAP(299-307) Binding
In silico prediction models are computational tools that have become invaluable in the field of immunology for identifying potential T-cell epitopes within protein sequences. nih.gov These algorithms predict the binding affinity of peptides to various HLA alleles based on the peptide's amino acid sequence and known binding motifs for specific HLA molecules. explorationpub.com
These prediction methods utilize algorithms that analyze the peptide sequence for the presence of anchor residues that are known to fit well into the binding grooves of specific HLA molecules. nih.gov For HLA-A0201, for example, these models would score the PAP(299-307) sequence (ALDVYNGLL) based on the preferred amino acids at key positions, typically positions 2 and 9. The hydrophobic leucine residues at these positions in PAP(299-307) contribute to a high predicted binding affinity for HLA-A0201. nih.gov
While experimental validation is essential, in silico tools allow for the rapid screening of entire protein sequences to prioritize peptides for laboratory testing, saving considerable time and resources. nih.gov The successful experimental identification of PAP(299-307) as an HLA-A2 binder aligns with the predictions that would be generated by such computational models, validating the utility of these approaches in epitope discovery. nih.govresearchgate.net
Immunological Recognition Mechanisms of Prostatic Acid Phosphatase 299 307
Cytotoxic T Lymphocyte (CTL) Recognition of PAP(299-307)
The recognition of the PAP(299-307) peptide by CTLs is a critical event in the cell-mediated immune response against cells expressing PAP, such as prostate cancer cells. This recognition is highly specific and is a prerequisite for the destruction of target cells by CTLs.
The PAP(299-307) peptide has been shown to directly activate and induce CTL responses. Studies have demonstrated that this peptide is recognized by HLA-A2 restricted cytotoxic T lymphocytes. researchgate.net In laboratory settings, dendritic cells (DCs), which are potent antigen-presenting cells (APCs), have been loaded with the PAP(299-307) peptide to stimulate CTLs from the peripheral blood of prostate cancer patients. nih.gov This process has been shown to generate CTLs that are capable of recognizing and killing target cells presenting this specific peptide.
Research comparing the immunogenicity of PAP(299-307) with other prostate cancer-associated antigens has provided insights into its relative ability to activate CTLs. For instance, one study compared the expansion of CTLs specific for PAP(299-307) with those for other peptides like PSA(154-163) and PSMA(711-719). The frequency of PAP(299-307)-specific T cells was found to be lower or below the limit of detection in some donors before in vitro stimulation. nih.gov However, multi-epitope immunotherapy approaches, where DCs are pulsed with a cocktail of peptides including PAP(299-307), have successfully elicited significant antitumor CTL responses. nih.gov This suggests that while it may not be the most dominant epitope for all individuals, it contributes to a broader anti-tumor immune response. The activation of these CTLs can be quantified using techniques such as the IFN-γ ELISPOT assay, which measures the frequency of peptide-specific, cytokine-secreting T cells. nih.govqut.edu.au
| Peptide Epitope | Antigen Source | Ex Vivo Precursor Frequency (% of CD8+ T cells) | Post-Stimulation Expansion (% of CD8+ T cells) | Reference |
|---|---|---|---|---|
| PAP(299-307) | Prostatic Acid Phosphatase | Low / Undetectable | Lower compared to KLK4A | nih.gov |
| PSA(154-163) | Prostate-Specific Antigen | Low / Undetectable | Lower compared to KLK4A | nih.gov |
| PSMA(711-719) | Prostate-Specific Membrane Antigen | Detectable | Lower compared to KLK4A | nih.gov |
| KLK4A | Human Kallikrein 4 | Detectable | Significantly higher | nih.gov |
The immune response to the PAP(299-307) peptide is primarily mediated by CD8+ T cells, which are the principal effector cells in cytotoxic T lymphocyte activity. When CD8+ T cells recognize the PAP(299-307) peptide presented on HLA class I molecules on the surface of a target cell, they become activated and execute their cytotoxic functions. This activation leads to the release of cytotoxic granules containing proteins like perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target cell. researchgate.net The specificity of this response ensures that only cells presenting the target epitope are eliminated, minimizing damage to healthy tissues. The crucial role of CD8+ T cells has been demonstrated in studies where the cytotoxic activity against PAP-expressing tumor cells was shown to be dependent on these cells. researchgate.net
Antigen Processing and Presentation of PAP(299-307)
For the PAP(299-307) peptide to be recognized by CTLs, it must first be generated from the full-length PAP protein and presented on the cell surface by MHC class I molecules. This process involves several key intracellular steps.
Prostatic Acid Phosphatase is synthesized as a precursor protein that undergoes cleavage of a signal peptide to form the mature protein. nih.gov For presentation on MHC class I molecules, endogenous proteins like PAP are degraded in the cytoplasm by a large multi-catalytic protease complex called the proteasome. nih.gov The proteasome cleaves proteins into smaller peptide fragments.
The generation of the precise PAP(299-307) epitope is dependent on the cleavage activity of the proteasome. Prediction algorithms, such as NetChop, have been developed to identify likely proteasomal cleavage sites within a protein sequence based on the known specificities of the proteasome's catalytic subunits. nih.govdtu.dk These tools predict the probability of cleavage after each amino acid. The generation of the C-terminus of the epitope is a critical step, as the proteasome is primarily responsible for this cleavage. The NetChop C-term prediction method, trained on a large dataset of known MHC class I ligands, can be used to assess the likelihood that the proteasome will cleave after Leucine (B10760876) at position 307, which is the C-terminus of the ALDVYNGLL peptide. nih.govdtu.dk While direct experimental evidence for the precise cleavage events that generate PAP(299-307) is not extensively documented, the established role of the proteasome in generating the C-termini of MHC class I epitopes strongly suggests its involvement. google.com Peptides generated by the proteasome can be the exact length of the final epitope or longer N-terminally extended precursors that are subsequently trimmed in the endoplasmic reticulum.
Once generated in the cytosol, peptide fragments, including PAP(299-307) or its precursors, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). researchgate.net Inside the ER, a complex machinery known as the peptide-loading complex (PLC) facilitates the loading of high-affinity peptides onto nascent MHC class I molecules. The PLC consists of the TAP transporter, the MHC class I heavy chain-β2 microglobulin dimer, and several chaperone proteins, including tapasin, calreticulin, and ERp57. researchgate.net
Tapasin plays a crucial role in this process by bridging the MHC class I molecule to the TAP transporter and acting as a peptide editor, promoting the binding of peptides that form stable complexes with the MHC molecule. nih.gov If N-terminally extended precursors of PAP(299-307) are transported into the ER, they can be trimmed to the optimal 9-amino acid length by ER-resident aminopeptidases (ERAP). The final PAP(299-307) peptide, with its high affinity for the HLA-A*02:01 binding groove, is then loaded onto the MHC molecule. This stable peptide-MHC complex is then transported from the ER, through the Golgi apparatus, to the cell surface for presentation to CD8+ T cells. nih.gov
T-cell Receptor (TCR) Specificity for PAP(299-307)/HLA Complexes
The final step in the immunological recognition process is the interaction between the T-cell receptor (TCR) on a CD8+ T cell and the PAP(299-307)/HLA-A*02:01 complex on the surface of a target cell. This interaction is highly specific and is the primary determinant of T-cell activation.
The TCR is a heterodimeric protein with variable regions that contain complementarity-determining regions (CDRs). The CDR loops, particularly the CDR3 loops, make direct contact with both the peptide and the alpha-helices of the MHC molecule. nih.gov The specificity of this interaction is determined by the unique amino acid sequence of the TCR's CDR loops, which form a binding surface that is complementary to the three-dimensional shape and chemical properties of the peptide-MHC complex.
While a crystal structure of a TCR in complex with PAP(299-307)/HLA-A02:01 is not publicly available, the principles of TCR recognition are well-established from numerous other TCR-pMHC structures. nih.gov Molecular modeling and docking simulations can be employed to predict how a specific TCR might bind to the PAP(299-307)/HLA-A02:01 complex. nih.govfrontiersin.org These models suggest that the TCR typically docks in a diagonal orientation over the peptide-binding groove of the MHC molecule. The CDR1 and CDR2 loops generally contact the more conserved MHC helices, while the highly diverse CDR3 loops focus on the unique features of the presented peptide. frontiersin.org The generation of T-cell clones specific for PAP(299-307) confirms that the human T-cell repertoire contains TCRs capable of recognizing this specific complex with sufficient affinity to trigger an immune response. researchgate.net
| Effector Cells | Target Cells | Peptide Pulsed on Target | Effector:Target Ratio | % Specific Lysis | Reference |
|---|---|---|---|---|---|
| PSCA-restimulated CTLs from Patient 12 | T2 cells | PSCA(14-22) | 20:1 | ~45% | nih.gov |
| PSCA-restimulated CTLs from Patient 12 | T2 cells | PAP(299-307) | 20:1 | ~5% | nih.gov |
| PSCA-restimulated CTLs from Patient 16 | T2 cells | PSCA(14-22) | 20:1 | ~50% | nih.gov |
| PSCA-restimulated CTLs from Patient 16 | T2 cells | PAP(299-307) | 20:1 | ~8% | nih.gov |
This table shows example data from a cytotoxicity assay where CTLs from patients vaccinated with a multi-peptide DC vaccine were tested against target cells pulsed with individual peptides. The data illustrates that while the primary response was against the restimulated peptide (PSCA), some level of cytotoxicity was observed against other peptides from the vaccine cocktail, including PAP(299-307).
Preclinical Immunotherapeutic Strategies Utilizing Prostatic Acid Phosphatase 299 307
Dendritic Cell-Based Immunization with PAP(299-307)
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating T-cell-mediated immunity. wjgnet.commdpi.com DC-based immunotherapy is a promising strategy for augmenting tumor antigen-specific T-cell responses in cancer patients. nih.govmanchester.ac.ukresearchgate.net By loading DCs with tumor-associated antigens like PAP(299-307), these cells can be programmed to activate and expand CTLs and CD4+ T helper cells that can recognize and eliminate tumor cells. psu.edu
A principal method for preparing a DC-based vaccine involves isolating a patient's own (autologous) DCs and priming them with the target antigen outside the body, a process known as ex vivo pulsing. mdpi.com In preclinical studies, this involves generating immature DCs from precursor cells, such as CD14+ monocytes, by culturing them with cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4). nih.gov
These immature DCs are then incubated with the synthetic PAP(299-307) peptide. The DCs internalize the peptide and process it for presentation on their surface via Major Histocompatibility Complex (MHC) class I molecules. mdpi.com This antigen-loading step is often followed by the induction of DC maturation, which can be triggered by various stimuli, to enhance their immunogenicity. mdpi.comfrontiersin.org This ensures the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the secretion of pro-inflammatory cytokines necessary for robust T-cell activation. wjgnet.comfrontiersin.org For instance, in one notable study, autologous DCs from HLA-A*0201+ patients were pulsed ex vivo with a pool of peptides that included PAP(299-307), each at a concentration of 10 μg/ml, for approximately two hours at 37°C before being prepared for administration. nih.gov
The primary goal of immunizing with PAP(299-307)-pulsed DCs is to induce a strong and specific T-cell response against prostate cancer cells expressing the native PAP antigen. Preclinical and early clinical studies have demonstrated that this approach can successfully generate such responses. researchgate.netnih.gov
The effectiveness of the immunization is typically assessed through a variety of immune monitoring techniques:
Ex vivo ELISPOT (Enzyme-Linked Immunospot) assays: These assays are used to quantify the frequency of antigen-specific T cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), upon re-exposure to the PAP(299-307) peptide. nih.govnih.gov
MHC Tetramer Analysis: This technique uses fluorescently labeled MHC molecules complexed with the PAP(299-307) peptide to directly stain and count peptide-specific CD8+ T cells via flow cytometry. nih.govnih.gov
In Vitro Cytotoxicity Assays: These functional assays measure the ability of the T cells generated by the vaccine to kill target cells that have been loaded with the PAP(299-307) peptide or that endogenously express the PAP antigen. nih.govnih.gov
Studies have shown that vaccination with DCs pulsed with PAP(299-307), often as part of a multi-peptide cocktail, elicits significant cytotoxic T-cell responses against the target antigens. manchester.ac.ukresearchgate.netnih.gov This demonstrates that ex vivo-pulsed DCs can effectively present the PAP(299-307) epitope to the immune system and initiate a specific anti-tumor cellular response.
DNA Vaccine Formulations Incorporating PAP(299-307)
DNA vaccines represent an alternative "off-the-shelf" approach to cancer immunotherapy, offering advantages in terms of stability, ease of manufacture, and the ability to induce long-lasting T-cell responses. nih.govresearchgate.net This strategy involves administering a plasmid DNA vector that encodes the target antigen. Once inside the host's cells, the DNA is transcribed and translated, leading to the endogenous production of the antigen, which can then be presented by APCs to trigger an immune response. researchgate.net While many preclinical DNA vaccine studies have focused on the full-length PAP protein, the principles are directly applicable to specific epitopes like PAP(299-307). nih.gov
The design of the plasmid vector is critical for the efficacy of a DNA vaccine. nih.gov A vector designed to deliver the PAP(299-307) epitope would incorporate several key genetic elements to maximize expression and immunogenicity.
A strategy to enhance immunogenicity involves creating DNA fusion vaccines. researchgate.neted.ac.uk In this design, the sequence encoding the PAP(299-307) epitope is fused to a sequence encoding a potent immunogenic protein or domain, such as a fragment from tetanus toxin. researchgate.net This foreign "helper" component can activate robust CD4+ T-cell help, which is crucial for licensing DCs and promoting a strong and durable CD8+ T-cell response against the fused tumor epitope. ed.ac.uk Furthermore, modern vectors often utilize antibiotic-free selection systems to improve their safety profile for potential clinical use. nih.govaldevron.com
Interactive Table: Conceptual Design of a PAP(299-307) DNA Plasmid Vector
Click to view table
| Vector Component | Example/Function | Rationale |
| Promoter/Enhancer | CMV (Cytomegalovirus) Promoter | Provides strong, constitutive expression of the transgene in mammalian cells. |
| Antigen Cassette | Tetanus Toxin Fragment (P30) fused to PAP(299-307) epitope | The P30 domain provides powerful CD4+ T-cell help, breaking tolerance and boosting the CD8+ T-cell response to the PAP epitope. researchgate.net |
| Polyadenylation Signal | BGH (Bovine Growth Hormone) poly(A) signal | Ensures proper termination of transcription and enhances mRNA stability. |
| Selection Marker | Antibiotic-Free System (e.g., RNA-OUT) | Eliminates the need for antibiotic resistance genes, improving the safety profile of the plasmid. aldevron.com |
| Bacterial Backbone | Minimal, high-yield backbone | Optimized for high-yield manufacturing and stability. |
A key advantage of DNA vaccination is its potential to establish long-term immunological memory. mdpi.com Preclinical assessments in murine models are essential to verify this. Studies using DNA vaccines encoding the full-length PAP protein have shown the induction of persistent, antigen-specific Th1-biased immunity. nih.gov
In murine models, typically HLA-transgenic mice to ensure recognition of the human peptide, long-term T-cell responses following vaccination would be evaluated at multiple time points. nih.gov This involves analyzing splenocytes or peripheral blood lymphocytes for:
Persistent IFN-γ Production: Using ELISPOT assays to measure the frequency of PAP(299-307)-specific T cells weeks or months after the final vaccination. nih.gov
Memory T-cell Phenotypes: Using flow cytometry to identify and quantify central memory (Tcm) and effector memory (Tem) T-cell populations specific for the antigen.
In Vivo Protection: Challenging vaccinated mice with tumor cells that express PAP to determine if the induced immune response provides long-term protection against tumor growth. researchgate.netiedb.org
These studies are critical for demonstrating that a DNA vaccine targeting PAP(299-307) can generate a durable immune response capable of providing sustained anti-tumor surveillance.
Multi-Epitope Vaccination Approaches Including PAP(299-307)
A significant challenge in cancer immunotherapy is tumor immune escape, where cancer cells may down-regulate or lose the expression of a single target antigen to evade recognition by the immune system. researchgate.netnih.gov Multi-epitope vaccination strategies aim to overcome this by simultaneously targeting several tumor-associated antigens. nih.govmanchester.ac.uk
In this approach, PAP(299-307) is included in a cocktail of peptides derived from different prostate-specific antigens. One preclinical study successfully employed a DC-based vaccine pulsed with four distinct HLA-A*0201-restricted peptides. researchgate.netnih.gov
Interactive Table: Example of a Multi-Epitope Peptide Cocktail for DC Vaccination
Click to view table
| Antigen Source | Peptide Epitope | Function/Association |
| Prostatic Acid Phosphatase | PAP(299-307) | Prostate differentiation antigen. nih.gov |
| Prostate Stem Cell Antigen | PSCA(14-22) | Overexpressed in prostate cancer. nih.gov |
| Prostate-Specific Membrane Antigen | PSMA(4-12) | Well-characterized prostate cancer antigen. nih.gov |
| Prostate-Specific Antigen | PSA(154-163) | Widely used prostate cancer marker. nih.gov |
By presenting multiple targets at once, this strategy increases the breadth of the anti-tumor immune attack. Research has shown that such multi-epitope DC vaccines are feasible and can elicit significant cytotoxic T-cell responses against all the included prostate-specific antigens. nih.govmanchester.ac.uknih.gov This approach not only reduces the likelihood of immune escape but also has the potential to generate a more comprehensive and effective anti-tumor response.
Rationale for Combining Multiple Antigens
The development of effective cancer immunotherapies faces the significant challenge of tumor heterogeneity and immune escape. Tumors can evade the immune system by downregulating or losing the expression of a single targeted antigen, rendering a monospecific immunotherapy ineffective. A key strategy to counteract this is the use of multi-antigen vaccines, which aim to induce a broad and robust immune response against several tumor-associated antigens (TAAs) simultaneously. This approach is designed to reduce the likelihood of tumor escape, as it is more difficult for cancer cells to concurrently lose the expression of multiple antigens. researchgate.netnih.govjcancer.org
In the context of prostate cancer, several tissue-specific antigens have been identified, including prostatic acid phosphatase (PAP), prostate-specific antigen (PSA), prostate-specific membrane antigen (PSMA), and prostate stem cell antigen (PSCA). researchgate.netjcancer.org The rationale for combining epitopes from these antigens, such as PAP (299-307), in a single immunotherapeutic strategy is to generate a multi-pronged attack against the tumor. By stimulating cytotoxic T lymphocyte (CTL) responses against a variety of targets, the immune system is better equipped to recognize and eliminate a wider range of cancer cell variants within a tumor. researchgate.netnih.gov This approach not only has the potential to increase the efficacy of the treatment but also to induce a more durable and long-lasting anti-tumor immunity. nih.gov
Furthermore, combining different immunotherapeutic agents, such as fusing a tumor antigen like PAP with various cytokines, represents another strategy to enhance the anti-tumor response. Cytokines play a crucial role in orchestrating the immune response, and by delivering them directly with a tumor antigen, it is possible to more effectively stimulate and direct the immune system towards the cancer cells. nih.gov
Synergistic Immune Responses
Preclinical and clinical studies have explored the potential of combining PAP (299-307) with other TAAs to generate synergistic immune responses. A notable clinical trial investigated a dendritic cell (DC)-based multi-epitope immunotherapy in patients with hormone-refractory prostate cancer. In this study, autologous DCs were loaded with a cocktail of peptides, including PAP (299-307) and epitopes from PSCA, PSMA, and PSA. researchgate.netnih.gov
The results from this trial demonstrated that the multi-epitope DC vaccine was well-tolerated and, importantly, elicited significant CTL responses against all the prostate-specific antigens included in the cocktail. researchgate.netnih.gov This indicates that the combination of these antigens can effectively prime the immune system to recognize and target a broader spectrum of prostate cancer cells. The clinical outcome was also positive, with the long-term vaccination being associated with an increase in PSA doubling time, a marker of slower disease progression. researchgate.net
Another preclinical approach has focused on enhancing the immunogenicity of PAP by fusing it with multiple cytokines. A study utilizing PAP-fused cytokines, including PAP-granulocyte-macrophage colony-stimulating factor (GM-CSF), PAP-interleukin-2 (IL-2), PAP-interleukin-4 (IL-4), and PAP-interleukin-7 (IL-7), showed that the simultaneous administration of these fusion proteins significantly inhibited tumor growth in a mouse model of prostate cancer. nih.gov The anti-tumor effect of the multiple PAP-fused cytokines was superior to that of PAP-GMCSF alone, suggesting a synergistic effect of the combined cytokines in boosting the PAP-specific immune response. nih.gov The study indicated that this enhanced effect was likely due to the robust induction and activation of dendritic cells and lymphocytes. nih.gov
These findings from both multi-antigen and multi-cytokine combination strategies underscore the potential for synergistic immune responses in the preclinical and clinical application of immunotherapies targeting PAP.
| Antigen Combination Strategy | Antigens/Agents Combined | Key Preclinical/Clinical Finding | Reference |
| Multi-Epitope Dendritic Cell Vaccine | PAP (299-307), PSCA (14-22), PSMA (4-12), PSA (154-163) | Elicited significant cytotoxic T-cell responses against all tested antigens in patients with hormone-refractory prostate cancer. | researchgate.netnih.gov |
| Multiple PAP-Fused Cytokines | PAP-GMCSF, PAP-IL2, PAP-IL4, PAP-IL7 | Superior tumor growth inhibition compared to PAP-GMCSF alone in a mouse prostate cancer model. | nih.gov |
Comparative Epitope Analysis of Prostatic Acid Phosphatase Fragments
Comparison of PAP(299-307) with Other Identified PAP Epitopes
Research has identified several immunogenic peptides derived from the PAP protein sequence. Among these, epitopes such as PAP(18-26), PAP(112-120), and PAP(135-143) have been frequently studied alongside PAP(299-307) for their ability to elicit immune responses, particularly in individuals expressing the HLA-A2 allele. elsevierpure.comnih.govnih.gov
The immunogenicity of a peptide epitope is its ability to provoke an immune response, typically measured by the activation of specific T-cells. Studies have prioritized potential PAP epitopes by identifying pre-existing T-cells specific for these peptides in both prostate cancer patients and healthy individuals. elsevierpure.comnih.gov
The peptide PAP(299-307) is recognized by HLA-A2 restricted cytotoxic T lymphocytes (CTLs). auajournals.orgnih.gov In clinical trials, autologous dendritic cells loaded with a cocktail of peptides including PAP(299-307) were capable of eliciting significant CTL responses against prostate-specific antigens. nih.govmanchester.ac.uk This confirms its capacity to be processed and presented by antigen-presenting cells to activate a cytotoxic immune response.
Comparative studies have confirmed that CD8+ T-cell clones specific for PAP(299-307), as well as for PAP(18-26) and PAP(112-120), can be successfully characterized, establishing them as definitive HLA-A2-restricted T-cell epitopes. elsevierpure.comnih.govnih.gov Functional assays, such as the ELISPOT assay which measures interferon-gamma (IFN-γ) release, have been used to screen for peptide-specific T-cells. nih.gov These assays frequently identified T-cells specific for peptides PAP(18-26), PAP(112-120), and PAP(135-143) in the blood of HLA-A2 positive individuals. elsevierpure.comnih.gov Furthermore, a modified version of a longer PAP-derived peptide was found to be significantly more immunogenic than its wild-type counterpart, inducing robust secretory (IFN-γ and TNF-α) and cytotoxic CD8+ T-cell responses in animal models. nih.govnih.gov Another study identified PAP(213-221) as an epitope capable of inducing HLA-A2402 restricted, tumor-specific CTLs. auajournals.orgnih.gov
Table 1: Comparative Immunogenicity of Selected PAP Epitopes
This table summarizes the observed T-cell responses for different PAP-derived peptides based on published research findings.
| Epitope | Amino Acid Sequence | HLA Restriction | Observed Immunogenicity |
| PAP(299-307) | ALDVYNGLL researchgate.net | HLA-A2 nih.govauajournals.org | Confirmed CD8+ T-cell epitope; elicits cytotoxic T-cell responses. nih.govnih.gov |
| PAP(18-26) | VLVVRAARL | HLA-A2 nih.gov | Confirmed CD8+ T-cell epitope; frequently detected pre-existing T-cells. elsevierpure.comnih.gov |
| PAP(112-120) | LLHNEVNDL | HLA-A2 nih.gov | Confirmed CD8+ T-cell epitope; frequently detected pre-existing T-cells. elsevierpure.comnih.gov |
| PAP(135-143) | ILLWQPIPV jpt.com | HLA-A2 elsevierpure.com | Frequently detected pre-existing T-cells. elsevierpure.com |
| PAP(213-221) | LYCESVHNF nih.gov | HLA-A2402 nih.gov | Induces tumor-specific cytotoxic T-lymphocytes. auajournals.orgnih.gov |
The initial step for T-cell recognition is the binding of a peptide epitope to a Major Histocompatibility Complex (MHC) molecule, known as a Human Leukocyte Antigen (HLA) in humans. The affinity of this binding is a critical determinant of the peptide's immunogenic potential. A binding affinity with an IC50 value of 500 nM or less is a widely used threshold for selecting candidate T-cell epitopes. researchgate.netnih.gov
In vitro binding assays have been used to rank potential PAP epitopes based on their ability to bind to the HLA-A2 molecule. One study identified PAP(299-307) as one of five peptides with the highest binding affinity to HLA-A2 out of a panel of eleven candidates. nih.gov The other high-affinity binders identified in that study were p6-14, p18-26, p30-38, and p112-120. nih.gov This strong binding capacity is a prerequisite for its ability to be presented to T-cells and elicit an immune response. While PAP(299-307) is a known HLA-A2 restricted epitope, other PAP peptides have been identified that bind to different HLA alleles, such as PAP(213-221) which binds to HLA-A2402. auajournals.orgnih.gov This highlights the importance of considering different HLA types when evaluating potential vaccine candidates for a diverse population.
Table 2: Comparison of In Vitro HLA-A2 Binding for PAP Epitopes
This table provides a qualitative comparison of the binding affinity of various PAP peptides to the HLA-A2 molecule as reported in the literature.
| Epitope | Binding to HLA-A2 |
| PAP(299-307) | Identified as having the highest binding affinity in vitro. nih.gov |
| PAP(6-14) | Identified as having the highest binding affinity in vitro. nih.gov |
| PAP(18-26) | Identified as having the highest binding affinity in vitro. nih.gov |
| PAP(30-38) | Identified as having the highest binding affinity in vitro. nih.gov |
| PAP(112-120) | Identified as having the highest binding affinity in vitro. nih.gov |
Structural Homology and Divergence Among PAP Epitopes
The structural basis for the differential immunogenicity and HLA-binding affinities among PAP epitopes lies in their primary amino acid sequences. While full crystal structures of different PAP peptides bound to HLA-A2 are not available for direct comparison, the principles of peptide-MHC interaction allow for inferences based on sequence data.
The three-dimensional structure of a peptide when complexed with an HLA molecule is determined by the specific interactions between the peptide's amino acid side chains and the pockets within the HLA binding groove. nih.gov Peptides that bind to a specific HLA allele, such as HLA-A2, typically share a binding motif, which consists of "anchor" residues at specific positions that fit into corresponding pockets in the HLA groove. For HLA-A2, anchor residues are typically at position 2 and the C-terminus (position 9 for a 9-mer peptide).
A comparison of the amino acid sequences of PAP(299-307) (ALDVYNGLL) and other HLA-A2-restricted PAP epitopes reveals both shared features and key differences.
PAP(299-307): ALDVYNGLL
PAP(18-26): VLVVRAARL
PAP(112-120): LLHNEVNDL
PAP(135-143): ILLWQPIPV
While all are 9-mers, the amino acids at the primary anchor positions (P2 and P9) and secondary anchor positions vary. For instance, in PAP(299-307), Leucine (B10760876) (L) is at P2 and P9. In PAP(112-120), Leucine is at P2 and P9 as well. However, in PAP(18-26), Leucine is at P2 but also at P9. The residues at other positions (P1, P3-P8) are exposed and available for interaction with the T-cell receptor (TCR). The divergence in these exposed side chains creates unique surfaces for TCR recognition. Even subtle differences in the peptide backbone or side-chain conformations can dramatically alter TCR binding and subsequent T-cell activation. Therefore, the structural divergence among these epitopes, dictated by their unique amino acid sequences, is the molecular foundation for their distinct immunogenicity profiles.
Methodological Approaches in Prostatic Acid Phosphatase 299 307 Research
In Vitro Assays for T-cell Activity and Specificity
A cornerstone of cellular immunology research involves the use of in vitro assays to quantify the response of T-cells to specific antigens. For PAP(299-307), these assays are designed to measure various aspects of T-cell function, from cytokine secretion to direct killing of target cells.
ELISPOT (Enzyme-Linked Immunosorbent Spot) Assays
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. nih.gov In the context of PAP(299-307) research, it is predominantly used to measure the number of interferon-gamma (IFN-γ) producing T-cells following stimulation with the peptide. nih.govnih.gov
The principle of the assay involves coating a microplate with a capture antibody specific for the cytokine of interest, in this case, IFN-γ. nih.govnih.gov Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are then cultured in these wells in the presence of the PAP(299-307) peptide. researchgate.netmanchester.ac.uk T-cells that recognize the peptide presented by antigen-presenting cells (APCs) become activated and secrete IFN-γ, which is captured by the antibody on the plate surface. After an incubation period, the cells are washed away, and a second, biotinylated antibody specific for a different epitope on the cytokine is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates, forming a visible spot at the location of each cytokine-secreting cell. The number of spots, or spot-forming units (SFU), is then counted, providing a quantitative measure of the antigen-specific T-cell response. nih.gov
Research has utilized IFN-γ ELISPOT assays to monitor T-cell responses in various settings. For instance, studies have used this assay to assess the induction of peptide-specific responses after stimulating PBMCs from healthy donors and prostate cancer patients with dendritic cells (DCs) pulsed with the PAP(299-307) peptide. nih.govresearchgate.net A positive response is typically defined as a significantly higher number of IFN-γ spots in wells with the peptide compared to control wells without the peptide. nih.gov
| Study Focus | Cell Source | Stimulant | Key Finding | Reference |
| Multi-epitope DC Immunotherapy | PBMCs from prostate cancer patients | PAP(299-307) peptide | Elicited significant cytotoxic T-cell responses against PAP. | researchgate.netmanchester.ac.uk |
| Heterologous DNA/Listeria Vaccination | Splenocytes from immunized mice | PAP(299-307) peptide | Measured cellular immunity by IFNγ SFU per million splenocytes. | nih.gov |
| T-cell Library Screening | CD8+ T-cell library from healthy donor | Pool of tumor peptides including PAP(299-307) | Identified peptide-reactive wells based on IFNγ production. | nih.gov |
MHC Tetramer Staining and Flow Cytometry
Major Histocompatibility Complex (MHC) tetramer staining is a powerful technique for the direct visualization and quantification of antigen-specific T-cells. core.ac.uk This method utilizes soluble, fluorescently-labeled MHC molecules, each folded around a specific peptide, in this case, PAP(299-307). These molecules are linked together to form a tetrameric structure, which increases the avidity of binding to the T-cell receptor (TCR) on specific T-cells, allowing for stable detection. core.ac.uk
The process involves incubating a sample of cells, such as PBMCs, with the fluorescently labeled PAP(299-307)/HLA-A02:01 tetramer. researchgate.netmblbio.com The tetramer will bind only to those CD8+ T-cells that have TCRs capable of recognizing the PAP(299-307) peptide presented by the HLA-A02:01 molecule. mblbio.com The cells are then co-stained with antibodies against other cell surface markers, such as CD8, and analyzed by flow cytometry. This allows for the precise enumeration of the frequency of PAP(299-307)-specific CD8+ T-cells within the total T-cell population. nih.govnih.gov
MHC tetramer analysis has been integral to immune monitoring in clinical trials involving PAP-based immunotherapies. researchgate.netmanchester.ac.uk It enables researchers to track the expansion and persistence of specific T-cell populations over the course of a treatment regimen, providing valuable data on the immunogenicity of the vaccine or therapy being tested. researchgate.net
| Application | Cell Type | Reagent | Analysis Method | Outcome Measured | Reference |
| Immune Monitoring in Immunotherapy | PBMCs | PE-labeled HLA-A2/PAP(299-307) tetramer | Flow Cytometry | Frequency of antigen-specific CD8+ T-cells. | researchgate.netnih.gov |
| T-cell Epitope Discovery | CD4+ T-cells | Biotinylated MHC Class II tetramers | Flow Cytometry | Screening for new prostate-specific CD4+ T-cell responsive epitopes. | core.ac.uk |
| Validation of T-cell Clones | Expanded T-cell clones | APC-labeled HLA-A*02:01/PAP(299-307) tetramer | Flow Cytometry | Confirmation of T-cell specificity. | mblbio.com |
In Vitro Cytotoxicity Assays (e.g., 51Cr-release)
To determine the functional capability of T-cells to kill target cells, researchers employ in vitro cytotoxicity assays. The chromium-51 (B80572) (51Cr)-release assay has historically been the gold standard for measuring cell-mediated cytotoxicity. mdpi.com This assay assesses the ability of cytotoxic T lymphocytes (CTLs), generated in response to PAP(299-307), to lyse target cells presenting this peptide. nih.govresearchgate.net
In a typical 51Cr-release assay, target cells (often a T2 cell line, which is deficient in TAP but can be loaded with exogenous peptides) are labeled with radioactive 51Cr. nih.govnih.govqut.edu.au These labeled target cells are then incubated with effector CTLs that have been stimulated with the PAP(299-307) peptide. If the CTLs recognize the peptide on the target cells, they will induce apoptosis or lysis of the target cell, causing the release of the entrapped 51Cr into the culture supernatant. mdpi.comhaematologica.org The amount of radioactivity in the supernatant is then measured using a gamma counter, and the percentage of specific lysis is calculated by comparing the experimental release to the spontaneous release (from target cells alone) and maximum release (from target cells lysed with detergent). nih.govqut.edu.auhaematologica.org This provides a direct measure of the cytotoxic potential of the PAP(299-307)-specific T-cells. researchgate.netjcu.edu.au
| Assay Type | Effector Cells | Target Cells | Peptide | Measurement | Finding | Reference |
| 51Cr-release | PAP(299-307)-specific CTLs | Peptide-pulsed T2 cells | PAP(299-307) | 51Cr in supernatant | CTLs lysed target cells presenting the PAP peptide. | nih.govqut.edu.au |
| 51Cr-release | Peptide-induced CTLs | LNCaP (PAP+) | PAP(213-221) | 51Cr in supernatant | Demonstrated cytotoxicity against PAP-expressing tumor cells. | researchgate.net |
| 51Cr-release | In vitro stimulated CTLs | Peptide-pulsed T2 cells | Multiple prostate antigen peptides | 51Cr in supernatant | Assessed functional activity of CTLs after vaccination. | researchgate.netnih.gov |
Molecular Docking and Simulation Studies of PAP(299-307)/HLA/TCR Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to provide insights into the structural basis of molecular recognition. oulu.finih.gov These techniques are applied to model the interaction between the PAP(299-307) peptide, the HLA molecule (like HLA-A*02:01), and the T-cell receptor (TCR).
Molecular docking predicts the preferred orientation of the PAP(299-307) peptide when it binds to the peptide-binding groove of an HLA molecule. oulu.fi This is achieved by using scoring algorithms to evaluate the energetic favorability of different binding poses. Such studies can highlight key anchor residues within the peptide that are critical for stable binding to the HLA molecule. arxiv.org
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the peptide-HLA (pMHC) complex over time. These simulations provide a more detailed picture of the complex's stability and flexibility. Furthermore, researchers can model the trimolecular complex, including the TCR, to understand the specific interactions—such as hydrogen bonds and van der Waals forces—that govern TCR recognition of the PAP(299-307)-HLA complex. mdpi.com These computational studies are valuable for rationalizing experimental findings and can guide the design of modified peptides with enhanced HLA binding or TCR recognition. oulu.fiarxiv.org
Advanced Peptide Synthesis and Modification for Research Applications
The availability of high-quality synthetic peptides is a prerequisite for all research involving PAP(299-307). The peptide, with the sequence H-ALDVYNGLL-OH, is typically produced using standard solid-phase peptide synthesis (SPPS). jpt.comjpt.comqut.edu.au This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. After the full sequence is assembled, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry (MS). jpt.comjpt.com
For research applications, modifications to the native PAP(299-307) sequence may be introduced to enhance its properties. nih.gov These modifications can include:
Amino Acid Substitution: Replacing specific amino acids in the peptide sequence can improve its binding affinity for the MHC molecule or increase its stability against enzymatic degradation. For example, a study developed a mutated PAP-derived peptide to induce stronger immune responses. nih.gov
Peptidomimetics: Introducing non-natural amino acids or modified backbones can create peptides with improved pharmacological properties. nih.gov
Elongation: Longer peptides incorporating the core epitope can be synthesized. These may contain additional helper T-cell epitopes, which can augment the CD8+ T-cell response. nih.gov
These advanced synthesis and modification strategies are crucial for developing more potent and effective peptide-based reagents for research and potential therapeutic applications. nih.govnih.gov
Future Research Directions for Prostatic Acid Phosphatase 299 307
Elucidation of Novel HLA Restrictions Beyond A2 and A24
The presentation of the PAP(299-307) epitope has been predominantly characterized by its restriction to the HLA-A2 allele nih.govnih.govwikigenes.orgresearchgate.net. This has been confirmed through the identification of PAP(299-307)-specific cytotoxic T lymphocytes (CTLs) in HLA-A2 positive individuals nih.govwikigenes.org. While some research has explored other PAP-derived peptides with HLA-A2402 binding capacity, the focus has not been on the 299-307 fragment nih.gov.
Future investigations should aim to identify a broader range of HLA class I molecules capable of presenting PAP(299-307) or its variants. This would significantly expand the patient population that could benefit from PAP(299-307)-based immunotherapies. Furthermore, the potential for HLA class II presentation of PAP-derived epitopes warrants deeper exploration. Studies in transgenic mice expressing both HLA-A2.01 and HLA-DRB1*0101 have shown that DNA vaccination with PAP can induce both MHC class I and class II-restricted T-cell responses nih.gov. While specific HLA-DR1-restricted PAP peptides have been identified, PAP(299-307) was not among them nih.gov. The possibility of prostate cancer cells expressing HLA class II molecules opens the door for CD4+ T cell-mediated immune responses, a critical component for robust and sustained anti-tumor immunity nih.gov.
Table 1: Known and Potential HLA Restrictions for PAP Peptides
| HLA Allele | Peptide Fragment | Study Focus |
| HLA-A2 | PAP(299-307) | Confirmed CTL epitope nih.govwikigenes.org. |
| HLA-A2402 | PAP(213-221) | Investigated for CTL induction nih.gov. |
| HLA-DR1 | HP161–175, HP351–365, HP181–195, HP191–205 | Identified as Class II epitopes in transgenic mice nih.gov. |
Investigation of Post-Translational Modifications on PAP(299-307) Epitope Presentation
Post-translational modifications (PTMs) can significantly alter the immunogenicity of an epitope by affecting its processing, its affinity for MHC molecules, or its recognition by T-cell receptors (TCRs). Human PAP is a glycoprotein, and research has identified a glycosylation site at Asn-301 mdpi.com. Although this site is adjacent to the C-terminus of the PAP(299-307) peptide (ALDVYNGLL), the impact of this glycosylation on the processing of the full-length protein and the subsequent generation and presentation of the 299-307 epitope is unknown. The acidic isoforms of PAP found in cancer tissue are known to be highly glycosylated researchgate.net.
Future research should investigate whether glycosylation or other PTMs, such as phosphorylation or citrullination, occur within or flanking the PAP(299-307) sequence in prostate cancer cells. Understanding these modifications could lead to the development of vaccines incorporating these modified peptides, potentially eliciting a more potent and specific anti-tumor immune response.
Development of Enhanced Peptide Delivery Systems for Immunological Studies
The efficacy of peptide-based vaccines is often limited by the poor stability and low immunogenicity of the peptides themselves. To overcome these limitations, various delivery systems and adjuvants are being explored. For PAP(299-307), dendritic cells (DCs) pulsed with the peptide have been used in clinical trials to generate cellular anti-tumor responses nih.govmanchester.ac.ukresearchgate.net.
Future research should focus on the development and evaluation of novel delivery platforms specifically for PAP(299-307). These could include:
Nanoparticles: Polymeric nanoparticles, such as those made from polylactide-co-glycolide (PLGA), can protect the peptide from degradation, facilitate uptake by antigen-presenting cells (APCs), and allow for sustained release frontiersin.org. Polyelectrolyte complexes also represent a promising nanoparticle-based delivery system nih.gov.
Liposomes: Liposomal formulations can encapsulate peptides, enhancing their stability and delivery to APCs. The properties of liposomes can be tailored to optimize their in vivo behavior nih.govfrontiersin.orgnih.govresearchgate.net.
Adjuvants: The co-administration of potent adjuvants is crucial for augmenting the immune response to peptide vaccines. Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (CpG-ODNs), and cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) have shown promise in enhancing peptide vaccine potency mdpi.complos.org.
Table 2: Potential Delivery Systems and Adjuvants for PAP(299-307)
| Delivery System/Adjuvant | Mechanism of Action | Potential Benefit for PAP(299-307) |
| Dendritic Cells | Professional antigen-presenting cells | Proven to elicit CTL responses in clinical settings nih.govmanchester.ac.ukresearchgate.net. |
| Nanoparticles (e.g., PLGA) | Protect peptide, enhance APC uptake, sustained release frontiersin.org. | Improved immunogenicity and durability of the immune response. |
| Liposomes | Encapsulate and protect peptide, enhance delivery nih.govfrontiersin.org. | Increased stability and targeted delivery. |
| CpG-ODNs (TLR9 agonist) | Activate APCs, promote Th1 response plos.org. | Stronger and more effective T-cell activation. |
| GM-CSF | Promotes DC differentiation and maturation mdpi.com. | Enhanced antigen presentation. |
Understanding the Role of PAP(299-307) in T-cell Memory and Persistence
A successful cancer vaccine must not only induce a potent initial T-cell response but also establish a long-lasting pool of memory T cells capable of providing durable protection against tumor recurrence. Clinical studies using multi-epitope DC vaccines that include PAP(299-307) have demonstrated the generation of memory T-cell responses nih.govmanchester.ac.ukresearchgate.net.
Future research should aim to characterize the phenotype and function of PAP(299-307)-specific memory T cells. This includes distinguishing between central memory (TCM) cells, which reside in lymphoid organs and are crucial for long-term immunity, and effector memory (TEM) cells, which are found in peripheral tissues and can mediate immediate effector functions mdpi.comwikipedia.orgbiocompare.com. Understanding the factors that promote the development and persistence of a robust TCM population specific to PAP(299-307) will be critical for designing vaccination strategies that confer long-lived anti-tumor immunity. Studies on other PAP peptides have suggested that certain vaccine formulations, like DNA vaccines, can generate high-avidity T cells, a characteristic that may be linked to better persistence and effector function researchgate.net.
Structural Biology of PAP(299-307)-HLA-TCR Complexes
A detailed understanding of the molecular interactions between the PAP(299-307) peptide, the presenting HLA molecule, and the recognizing T-cell receptor (TCR) is fundamental for rational vaccine design and TCR-based immunotherapies. Currently, there is a lack of high-resolution crystal structures for the PAP(299-307)-HLA-TCR complex.
Future research should prioritize the determination of this ternary complex's structure. Such structural data would provide invaluable insights into:
The key amino acid residues of PAP(299-307) that are critical for HLA binding and TCR recognition.
The conformational changes that occur upon TCR engagement.
The basis for TCR specificity and potential cross-reactivity.
In the absence of experimental structures, molecular modeling and simulation techniques, such as steered molecular dynamics, can be employed to predict and analyze the interactions within the PAP(299-307)-HLA-TCR complex nih.govplos.orgnih.govresearchgate.net. These computational approaches can help in identifying key physiochemical features that govern the strength and dynamics of the interaction, providing a basis for the rational design of modified peptides with enhanced immunogenicity or for the engineering of high-affinity TCRs for adoptive T-cell therapies.
Q & A
How can researchers accurately measure PAP concentrations in serum and seminal plasma, and what methodological challenges arise?
Basic Research Focus
Prostatic acid phosphatase (PAP) quantification in biological fluids typically employs enzymatic assays, such as spectrophotometric methods using substrates like p-nitrophenyl phosphate. Commercial kits are standardized for human studies but require validation for animal models (e.g., dogs) due to interspecies variability in PAP isoforms . Key challenges include:
- Substrate specificity : Tartrate inhibition (used in some assays) may underestimate PAP activity if non-prostatic acid phosphatases are present .
- Sample stability : PAP degrades rapidly at temperatures >37°C or pH >7.0, necessitating immediate processing or stabilization with protease inhibitors .
- Matrix effects : Seminal PAP concentrations are ~100–1,000× higher than serum levels, requiring dilution protocols to avoid assay saturation .
What historical evidence supports PAP as a biomarker for prostate cancer, and what limitations led to its partial replacement by PSA?
Basic Research Focus
PAP was the first tumor marker for prostate cancer, identified in the 1940s based on elevated serum levels in metastatic disease. Its enzymatic activity correlates with prostate epithelial integrity and androgen-regulated expression . However, limitations include:
- Low sensitivity in early-stage cancer : PAP levels rise significantly only after extracapsular spread, unlike PSA, which detects organ-confined tumors .
- Non-prostatic sources : Acid phosphatases in erythrocytes, bone, and platelets contribute to background noise, reducing specificity .
- Instability : PAP’s susceptibility to pH/temperature changes complicates clinical reproducibility .
How should researchers design experiments to compare PAP and PSA diagnostic efficacy in prostate cancer?
Advanced Research Focus
Comparative studies require:
- Cohort stratification : Separate patients by cancer stage (localized vs. metastatic), age, and androgen status, as PAP’s prognostic value is pronounced in intermediate/high-risk cases .
- Multiplex assays : Use ELISA or mass spectrometry to measure PAP (residues 299–307) and PSA concurrently, controlling for cross-reactivity .
- Outcome metrics : Focus on survival analysis (e.g., distant metastasis-free survival) rather than sensitivity/specificity alone, as PAP predicts systemic progression in aggressive cancers .
How can contradictory findings on PAP-age correlations be resolved across studies?
Advanced Research Focus
Discrepancies in age-related PAP trends (e.g., no correlation in dogs vs. increases in humans ) highlight methodological variables:
- Species-specific physiology : Canine PAP isoforms may lack age-dependent regulatory pathways present in humans .
- Assay calibration : Studies using tartrate-containing reagents (inhibiting non-prostatic PAP) report lower variability compared to tartrate-free methods .
- Sample size and heterogeneity : Small cohorts (e.g., n=36 in dog studies ) increase Type II errors. Meta-analyses pooling data from multiple species are advised .
What experimental strategies address PAP’s intra-group variability in biomarker studies?
Advanced Research Focus
High individual variability in serum/seminal PAP (e.g., 43–922 U/L in dogs ) complicates statistical power. Mitigation strategies include:
- Normalization : Express PAP relative to prostate volume (ultrasound-measured) or seminal plasma total protein .
- Longitudinal sampling : Track PAP dynamics over time instead of single measurements to identify outlier-resistant trends .
- Machine learning : Apply clustering algorithms to subgroup patients based on PAP/PSA ratios, reducing noise in biomarker panels .
What role does PAP 299-307 play in immunotherapy, and how can its efficacy be tested preclinically?
Advanced Research Focus
The PAP 299-307 peptide is a MHC class I-restricted antigen targetable by dendritic cell vaccines. Key preclinical steps include:
- Purification : Use anion exchange and tartrate-affinity chromatography to isolate PAP isoforms for epitope mapping .
- Functional assays : Measure T-cell activation (e.g., IFN-γ ELISpot) in PAP-pulsed PBMCs from immunized animals .
- In vivo models : Test PAP vaccines in transgenic mice expressing human PAP, monitoring tumor growth inhibition and autoimmunity risks .
How do androgenic pathways regulate PAP expression, and what experimental models best capture this interaction?
Advanced Research Focus
PAP synthesis is androgen-responsive, but regulation differs between normal and malignant cells:
- In vitro models : Use LNCaP cells (androgen-sensitive) vs. PC-3 (androgen-insensitive) to compare PAP promoter activity under androgen deprivation .
- ChIP-seq : Identify AR-binding sites on the PAP gene (ACPP) in primary prostate epithelial cells .
- Clinical correlation : Analyze PAP/PSA ratios in patients pre-/post-androgen deprivation therapy to assess compensatory biomarker shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
